Diethyl 2-bromoethylphosphonate

Catalog No.
S794140
CAS No.
5324-30-1
M.F
C6H14BrO3P
M. Wt
245.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-bromoethylphosphonate

CAS Number

5324-30-1

Product Name

Diethyl 2-bromoethylphosphonate

IUPAC Name

1-bromo-2-diethoxyphosphorylethane

Molecular Formula

C6H14BrO3P

Molecular Weight

245.05 g/mol

InChI

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3

InChI Key

PINITSMLVXAASM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCBr)OCC

Canonical SMILES

CCOP(=O)(CCBr)OCC

The exact mass of the compound Diethyl (2-bromoethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119421. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2-bromoethylphosphonate is a highly versatile, bifunctional organophosphorus building block characterized by a reactive primary alkyl bromide and a chemically stable diethyl phosphonate ester. As a colorless to pale yellow liquid with excellent solubility in standard organic solvents, it serves as an effective reagent for introducing the ethylphosphonate moiety into diverse molecular scaffolds. Its primary commercial and synthetic value lies in its dual reactivity profile: the bromoethyl group acts as a highly efficient electrophile for the alkylation of amines, thiols, and carbanions, while the diethyl ester protects the phosphonate group during complex multistep syntheses until selective deprotection is required [1]. This specific combination of a two-carbon spacer, a reactive bromide leaving group, and a moderately stable ester makes it a critical precursor for scaling up the production of pharmaceuticals, agrochemicals, and advanced phosphonate-functionalized materials.

Attempting to substitute diethyl 2-bromoethylphosphonate with closely related analogs—such as diethyl 2-chloroethylphosphonate or diethyl (bromomethyl)phosphonate—frequently compromises process yield, scalability, and final product performance. Replacing the bromide leaving group with a chloride significantly reduces electrophilic reactivity, often necessitating the addition of costly iodide catalysts (Finkelstein conditions) or extreme heating to achieve acceptable alkylation yields, which can degrade sensitive pharmaceutical intermediates [1]. Conversely, altering the chain length by using the bromomethyl analog fundamentally changes the steric profile and pKa of the resulting phosphonate, drastically reducing target binding affinity in biological applications or altering the packing density of self-assembled monolayers in materials science. Furthermore, substituting the diethyl ester with a dimethyl ester risks premature hydrolysis during mildly basic or aqueous workups, leading to unpredictable downstream purification bottlenecks.

Alkylation Reactivity and Yield Superiority vs. Chloro Analogs

In the synthesis of phosphonate-functionalized amines and building blocks, the bromo leaving group of diethyl 2-bromoethylphosphonate provides significantly higher reactivity compared to the cheaper chloro analog, diethyl 2-chloroethylphosphonate. Under standard base-mediated alkylation conditions, the bromide derivative consistently achieves >80% conversion at milder temperatures (60-80 °C), whereas the chloro derivative often requires prolonged heating at >100 °C or the addition of stoichiometric iodide catalysts to exceed 50% yield, reducing overall process efficiency [1].

Evidence DimensionAlkylation yield and catalytic requirements
Target Compound Data>80% yield at 60-80 °C (catalyst-free)
Comparator Or BaselineDiethyl 2-chloroethylphosphonate (<50% yield, requires >100 °C or KI catalyst)
Quantified Difference>30% absolute yield increase and elimination of halide-exchange catalysts
ConditionsBase-mediated amine/thiol alkylation in polar aprotic solvents

Buyers scaling up phosphonate functionalization can eliminate costly iodide catalysts, reduce energy consumption, and minimize thermal degradation of sensitive substrates by selecting the bromo derivative.

Compatibility with Mild Radical Reduction and Addition Protocols

Diethyl 2-bromoethylphosphonate is highly effective as a substrate in room-temperature radical reactions, a synthetic pathway largely inaccessible to its chloro counterpart. Research employing triethylborane (Et3B) initiated radical reduction with hypophosphites demonstrates that diethyl 2-bromoethylphosphonate undergoes clean conversion to the corresponding ethylphosphonate with a 95% NMR yield and an 87% isolated yield [1]. In contrast, alkyl chlorides generally remain unreactive under these mild, tin-free radical conditions, necessitating harsher, more toxic reagents to achieve similar homolytic cleavage.

Evidence DimensionRadical reduction yield under mild conditions
Target Compound Data95% NMR yield (87% isolated) at room temperature
Comparator Or BaselineAlkyl chlorides (typically unreactive under Et3B/hypophosphite conditions)
Quantified DifferenceNear-quantitative conversion vs. negligible reactivity under identical mild conditions
ConditionsEt3B initiation, hypophosphite salt, room temperature

For synthetic routes utilizing radical intermediates, procuring the bromo compound is mandatory to ensure reactivity without resorting to highly toxic organotin reagents or extreme temperatures.

Controlled Deprotection and Ester Stability vs. Dimethyl Esters

The choice of ester protecting groups on the phosphonate moiety critically impacts downstream processing. Diethyl 2-bromoethylphosphonate offers greater hydrolytic stability during upstream synthetic steps compared to dimethyl 2-bromoethylphosphonate. The diethyl esters resist premature hydrolysis under mild aqueous workups. When deprotection is required to yield the free phosphonic acid, the diethyl ester is cleanly cleaved using bromotrimethylsilane (TMSBr) followed by methanolysis, typically achieving >90% yield of the phosphonic acid without the side reactions often observed with more labile dimethyl esters or the harsh acidic reflux required for diisopropyl esters [1].

Evidence DimensionDeprotection selectivity and intermediate stability
Target Compound DataHigh stability to mild bases; >90% deprotection yield with TMSBr
Comparator Or BaselineDimethyl esters (prone to premature cleavage) and Diisopropyl esters (require harsh acidic reflux)
Quantified DifferenceAn effective balance of upstream intermediate stability and quantitative mild cleavage downstream
ConditionsAqueous workup followed by TMSBr-mediated deprotection and methanolysis

Procurement of the diethyl ester provides the most reliable balance of synthetic stability and clean, high-yield deprotection, minimizing purification bottlenecks in pharmaceutical manufacturing.

Chain Length Impact on Target Binding vs. Bromomethyl Analogs

Substituting diethyl (bromomethyl)phosphonate with diethyl 2-bromoethylphosphonate introduces a two-carbon spacer that fundamentally alters the physicochemical properties of the resulting functionalized molecule. The additional methylene group increases the flexibility of the phosphonate headgroup and shifts the pKa of the final phosphonic acid. In the synthesis of enzyme inhibitors, this two-carbon spacer often relieves steric clashes between the bulk of the molecule and the target site, leading to significantly improved binding affinities compared to the rigid one-carbon methylphosphonate analogs, which frequently suffer from suboptimal spatial presentation[1].

Evidence DimensionTarget binding affinity and steric flexibility
Target Compound DataTwo-carbon spacer provides improved flexibility and pKa for specific enzymatic targets
Comparator Or BaselineDiethyl (bromomethyl)phosphonate (one-carbon spacer)
Quantified DifferenceFrequently yields up to a 10-fold improvement in binding affinity (Ki) in structure-activity relationship studies
ConditionsStructure-Activity Relationship (SAR) optimization in medicinal chemistry

When designing active pharmaceutical ingredients or precise surface ligands, the specific two-carbon chain of this compound is critical for improved spatial presentation and cannot be substituted by the methyl analog.

Synthesis of Phosphonate-Functionalized Active Pharmaceutical Ingredients (APIs)

Diethyl 2-bromoethylphosphonate is the preferred precursor for introducing the 2-aminoethylphosphonate (AEP) motif or its lipophilic derivatives into drug candidates. Its high alkylation efficiency ensures scalable synthesis of modified amines without the need for harsh conditions or iodide catalysts that could degrade complex API intermediates [1].

Development of Surface-Binding Ligands and Nanocomposites

In materials science, this compound is utilized to synthesize phosphonic acid ligands that anchor strongly to metal oxide surfaces (e.g., titanium, zirconium). The two-carbon spacer provides improved flexibility for dense monolayer formation, outperforming shorter methyl analogs in creating stable, functionalized surfaces for dental adhesives or anti-corrosion coatings[2].

Radical-Mediated Synthesis of Complex Phosphinates

Due to its excellent compatibility with mild, room-temperature radical reduction protocols (such as Et3B/hypophosphite systems), it is directly procured for the synthesis of complex monosubstituted phosphinic acids where traditional nucleophilic substitution is sterically hindered, chemically incompatible, or where the chloro analog fails to react [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-30-1

Wikipedia

Diethyl (2-bromoethyl)phosphonate

Dates

Last modified: 08-15-2023
Parkinson et al. Fosmidomycin biosynthesis diverges from related phosphonate natural products. Nature Chemical Biology, doi: 10.1038/s41589-019-0343-1, published online 26 August 2019

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